Cas no 35371-40-5 (2,3-dimethyl-6-(thiophen-2-yl)imidazo2,1-b1,3thiazole)

2,3-Dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazothiazole core substituted with a thiophene moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The compound exhibits potential as a building block for bioactive molecules due to its rigid, planar framework, which enhances binding affinity in medicinal chemistry applications. Its thiophene substitution further contributes to π-conjugation, suggesting utility in optoelectronic materials. The methyl groups at the 2- and 3-positions improve solubility and stability while maintaining reactivity at other sites. This compound is typically synthesized via cyclization reactions, offering a versatile intermediate for further functionalization.
2,3-dimethyl-6-(thiophen-2-yl)imidazo2,1-b1,3thiazole structure
35371-40-5 structure
商品名:2,3-dimethyl-6-(thiophen-2-yl)imidazo2,1-b1,3thiazole
CAS番号:35371-40-5
MF:C11H10N2S2
メガワット:234.340499401093
MDL:MFCD04071474
CID:5606386
PubChem ID:4171259

2,3-dimethyl-6-(thiophen-2-yl)imidazo2,1-b1,3thiazole 化学的及び物理的性質

名前と識別子

    • AKOS005145278
    • 2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole
    • 35371-40-5
    • 2,3-Dimethyl-6-(2-thienyl)imidazo[2,1-b]thiazole
    • EN300-9583596
    • 2,3-dimethyl-6-(thiophen-2-yl)imidazo2,1-b1,3thiazole
    • MDL: MFCD04071474
    • インチ: 1S/C11H10N2S2/c1-7-8(2)15-11-12-9(6-13(7)11)10-4-3-5-14-10/h3-6H,1-2H3
    • InChIKey: AVXAESYSDCUOPV-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=C(C)N2C=C(C3=CC=CS3)N=C12

計算された属性

  • せいみつぶんしりょう: 234.02854067g/mol
  • どういたいしつりょう: 234.02854067g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 73.8Ų

2,3-dimethyl-6-(thiophen-2-yl)imidazo2,1-b1,3thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-9583596-0.5g
2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole
35371-40-5 95.0%
0.5g
$569.0 2025-03-21
Enamine
EN300-9583596-2.5g
2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole
35371-40-5 95.0%
2.5g
$1428.0 2025-03-21
Aaron
AR027YNP-50mg
2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole
35371-40-5 95%
50mg
$256.00 2025-02-15
Aaron
AR027YNP-500mg
2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole
35371-40-5 95%
500mg
$808.00 2025-02-15
Aaron
AR027YNP-250mg
2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole
35371-40-5 95%
250mg
$522.00 2025-02-15
Aaron
AR027YNP-2.5g
2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole
35371-40-5 95%
2.5g
$1989.00 2025-02-15
Aaron
AR027YNP-10g
2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole
35371-40-5 95%
10g
$4331.00 2023-12-15
Enamine
EN300-9583596-1.0g
2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole
35371-40-5 95.0%
1.0g
$728.0 2025-03-21
Enamine
EN300-9583596-10.0g
2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole
35371-40-5 95.0%
10.0g
$3131.0 2025-03-21
Enamine
EN300-9583596-0.05g
2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole
35371-40-5 95.0%
0.05g
$168.0 2025-03-21

2,3-dimethyl-6-(thiophen-2-yl)imidazo2,1-b1,3thiazole 関連文献

2,3-dimethyl-6-(thiophen-2-yl)imidazo2,1-b1,3thiazoleに関する追加情報

2,3-Dimethyl-6-(Thiophen-2-Yl)Imidazo[2,1-b]1,3-Thiazole: A Comprehensive Overview

The compound with CAS No 35371-40-5, commonly referred to as 2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b]1,3-thiazole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiazole ring system with a thiophene substituent and methyl groups at positions 2 and 3 of the imidazo[2,1-b]thiazole core. The presence of these functional groups imparts distinctive electronic and structural properties to the molecule, making it a valuable subject for research and application.

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives in various applications, including as building blocks for advanced materials and as active components in pharmaceutical compounds. The integration of a thiophene moiety into the structure further enhances its electronic properties, making it suitable for applications in optoelectronics and sensor technologies. Researchers have explored the synthesis of this compound through various routes, including condensation reactions and cyclization processes, with a focus on optimizing yield and purity.

The structural integrity of 2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b]1,3-thiazole is crucial for its functionality. The imidazo[2,1-b]thiazole core is known for its aromaticity and conjugation capabilities, which are further modulated by the methyl groups at positions 2 and 3. These substituents not only influence the electronic distribution across the molecule but also play a role in stabilizing the overall structure. The thiophene group at position 6 introduces additional conjugation pathways and enhances the molecule's ability to participate in π–π interactions, a property that is highly desirable in materials science applications.

One of the most promising areas of research involving this compound is its application in organic electronics. The combination of aromaticity and conjugation in imidazo[2,1-b]thiazole derivatives makes them ideal candidates for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating this compound into OFETs can significantly improve charge carrier mobility due to its optimized electronic structure. Additionally, its ability to emit light at specific wavelengths has made it a potential candidate for OLED applications.

In the pharmaceutical industry, 2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b]1,3-thiazole has shown promise as a lead compound for drug development. Its unique structure allows for selective binding to specific biological targets, making it a valuable tool in medicinal chemistry. Researchers have explored its potential as an anticancer agent due to its ability to inhibit key enzymes involved in cancer cell proliferation. Furthermore, its methyl groups contribute to improved pharmacokinetic properties such as solubility and bioavailability.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high purity and yield. One common approach involves the condensation of thioamide derivatives with aldehydes or ketones under specific thermal conditions. This method has been optimized to minimize side reactions and maximize product formation. Recent advancements in catalytic systems have further enhanced the efficiency of this synthesis pathway.

Another area where this compound has shown potential is in sensor technology. Its ability to undergo reversible redox reactions makes it suitable for use in electrochemical sensors designed for detecting specific analytes such as glucose or heavy metal ions. The integration of imidazo[2,1-b]thiazole derivatives into sensor platforms has been shown to improve sensitivity and selectivity due to their unique electronic properties.

Despite its numerous advantages, there are challenges associated with the practical application of CAS No 35371-40-5 compounds. One such challenge is their stability under certain environmental conditions such as high temperatures or prolonged exposure to light. Researchers are actively exploring methods to enhance stability without compromising their desired properties.

In conclusion, 2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b]1

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